Dibutyl oxalate

Description

Propriétés

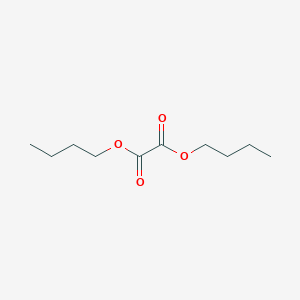

IUPAC Name |

dibutyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRZOJADNVOXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041916 | |

| Record name | Dibutyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid | |

| Record name | Dibutyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

241.00 °C. @ 760.00 mm Hg | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Dibutyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2050-60-4 | |

| Record name | Dibutyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18C168OWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29 °C | |

| Record name | Oxalic acid dibutyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dibutyl Oxalate (CAS 2050-60-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl oxalate (B1200264) (CAS 2050-60-4), the diester of oxalic acid and n-butanol, is a colorless to pale yellow liquid with a faint, fruity odor.[1] This versatile organic compound finds extensive application as a plasticizer, solvent, and a key intermediate in various chemical syntheses.[1][2] Its utility spans across the production of plastics, coatings, pharmaceuticals, and dyes.[1][2] This technical guide provides an in-depth overview of dibutyl oxalate, encompassing its chemical and physical properties, detailed synthesis protocols, primary applications, and essential safety and toxicological data. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

This compound is characterized by its ester functional groups, which dictate its physical and chemical behavior. It is soluble in common organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |

| Molecular Weight | 202.25 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Faint, fruity, butyl-like | [1][5] |

| Melting Point | -29 °C | [6][7] |

| Boiling Point | 239-240 °C at 760 mmHg | [5][6] |

| Density | 0.986 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.423 | |

| Flash Point | 108.89 °C (228.00 °F) (closed cup) | [5] |

| Vapor Pressure | 0.096 mmHg at 25 °C | [8] |

| Water Solubility | Limited/Insoluble | [1][4][6] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and oils | [1][5][6] |

| LogP (o/w) | 2.742 (estimated) | [4] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the direct esterification of oxalic acid with n-butanol. Other methods include the carbonylation of carbon monoxide and transesterification.

Synthesis via Esterification of Oxalic Acid

This method involves the reaction of oxalic acid and n-butanol, typically in the presence of an acid catalyst and a water-removing agent.

Materials:

-

Oxalic acid (4.50 g, 0.05 mol)

-

n-Butanol (18.30 mL, 0.20 mol)

-

Cyclohexane (1.05 mL, 0.01 mol)

-

Zeolites (3)

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Water

Equipment:

-

100 mL three-necked flask

-

Heating mantle or electric furnace

-

Separatory funnel

-

Spherical condenser

-

Thermometer

-

Magnetic stirrer and stir bar (optional, if not using manual stirring)

-

Beaker

-

Conical flask

-

Short-necked funnel

-

Distillation apparatus

Procedure:

-

Feeding: In a 100 mL three-necked flask, sequentially add 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add three zeolites to facilitate smooth boiling.

-

Apparatus Setup: Assemble the apparatus by connecting a separatory funnel containing 2.00 mL of water to the middle neck of the flask and a spherical condenser above it. Insert a thermometer into the right neck, ensuring the bulb is submerged in the reaction mixture.

-

Reflux Reaction: Begin heating the mixture. The solid oxalic acid will gradually dissolve, and the solution will become turbid. Continue heating until the solution boils and refluxes. The temperature should stabilize at approximately 115°C. Continue the reflux for 30 minutes after the separatory funnel is completely filled with water, indicating the removal of water formed during the reaction.

-

Post-treatment: After the reflux period, remove the heat source and allow the reaction mixture to cool to around 50°C. Slowly transfer the mixture to a beaker while stirring and add a saturated sodium carbonate solution dropwise until the cessation of gas evolution and the pH of the solution is neutral. This step neutralizes any unreacted acid.

-

Extraction and Drying: Transfer the neutralized mixture to a separatory funnel and wash with 10 mL of water. Discard the lower aqueous layer. Transfer the upper oily layer (crude this compound) to a conical flask and dry it with anhydrous magnesium sulfate for 20 minutes.

-

Purification: Filter the dried liquid through a short-necked funnel into a 25 mL round-bottom flask. Set up a distillation apparatus and distill the crude product, collecting the fraction that boils between 240-244°C.

-

Product: The resulting product is a colorless, transparent, oily liquid. Weigh the final product to calculate the yield. The expected yield is between 4-5 g.[1]

Caption: Experimental workflow for the synthesis of this compound via esterification.

Other Synthesis Methods

Several other catalytic systems and approaches have been developed for the synthesis of this compound, aiming to improve yield, reduce corrosion, and simplify post-treatment.[9] These methods are summarized below.

-

Catalytic Esterification: Various catalysts can be employed for the esterification of oxalic acid with n-butanol, including potassium bisulfate, ferric chloride hexahydrate, supported aluminum trichloride, tin tetrachloride pentahydrate, and copper sulfate.[9]

-

Carbon Monoxide Coupling: this compound can be prepared directly through the carbonylation reaction of carbon monoxide, n-butanol, and oxygen in the presence of a PdCl₂-CuCl oxidation-reduction catalytic system.[9]

-

Transesterification: This method involves the exchange of the alkyl group of an existing oxalate ester with a butyl group from butanol.

Caption: Overview of the primary synthesis routes for this compound.

Applications

This compound is a versatile compound with a broad range of applications in various industries.

-

Plasticizer: It is widely used as a plasticizer in the manufacturing of polymers such as vinyl, cellulose (B213188) acetate, and rubber, enhancing their flexibility and durability.[1][2]

-

Solvent: It serves as a solvent for nitrocellulose, cellulose esters and ethers, perfumes, and in the production of coatings.[2][4][9]

-

Chemical Intermediate: this compound is a crucial intermediate in organic synthesis for the production of pharmaceuticals, dyes, and other fine chemicals.[2] It can be used in reactions like esterification and transesterification to create other organic compounds.[2]

-

Cosmetics: In the cosmetics industry, it functions as a chelating agent, hair conditioning agent, and solvent.[10][11]

-

Other Industrial Uses: It is also used as a precipitating agent in rare-earth metal processing, a bleaching agent in the textile and wood industries, a rust remover for metal treatment, and in wastewater treatment.[5][10]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features/Peaks | Reference |

| ¹H NMR | Data available for 90 MHz in CDCl₃. | [9] |

| ¹³C NMR | Data available. | [7] |

| Mass Spectrometry (MS) | EI-B mass spectra are available, with prominent peaks at m/z 57.0, 41.0, 29.0, 56.0, and 27.0. | [7][10] |

| Infrared Spectroscopy (IR) | IR spectra (liquid film) are available. | [12][13] |

Safety and Toxicology

This compound requires careful handling due to its potential health effects. The available safety and toxicological data are summarized below.

Table 3: Hazard Identification and Classification

| Hazard Class | Classification | Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7][12] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [7][12] |

| Respiratory or Skin Sensitization | Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | [7][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [7][12] |

Toxicological Profile:

-

Acute Toxicity: While specific LD50 data for this compound is limited, related oxalate esters like diethyl oxalate are considered harmful if swallowed, with reported signs of toxicity including disturbed respiration, muscle twitching, kidney damage, and central nervous system effects. Upon absorption, oxalate esters are expected to hydrolyze to the parent alcohol and the oxalate anion, with the latter being the main contributor to systemic toxicity.

-

Irritation and Sensitization: this compound is classified as a skin and eye irritant and a skin sensitizer.[7][12] It may cause respiratory irritation upon inhalation.[7][12]

-

Chronic Exposure: Prolonged exposure to oxalates can lead to the formation of calcium oxalate crystals, which are a major component of kidney stones.

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles and a face shield are recommended).[12]

-

Ventilation: Use only in a well-ventilated area to avoid inhaling vapors, mist, or gas.[5][12]

-

Handling: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]

-

Spills: In case of a spill, soak up with an inert absorbent material and dispose of as hazardous waste. Do not let the product enter drains.[5][12]

Conclusion

This compound is a commercially significant chemical with a well-established profile of properties, synthesis methods, and applications. Its role as a plasticizer and chemical intermediate makes it a valuable compound in numerous industrial processes. This guide provides essential technical information for researchers and professionals, emphasizing detailed experimental protocols and structured data presentation to facilitate its safe and effective use in scientific and developmental endeavors. A thorough understanding of its chemical behavior and toxicological profile is crucial for its responsible application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound, 2050-60-4 [thegoodscentscompany.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H18O4 | CID 16306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(2050-60-4) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(2050-60-4) MS spectrum [chemicalbook.com]

- 11. This compound | C10H18O4 | CID 16306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(2050-60-4) IR Spectrum [chemicalbook.com]

- 13. Ethanedioic acid, dibutyl ester [webbook.nist.gov]

Physical properties of dibutyl oxalate (boiling point, melting point)

An In-depth Technical Guide to the Physical Properties of Dibutyl Oxalate (B1200264)

This technical guide provides a comprehensive overview of the key physical properties of dibutyl oxalate, specifically its boiling and melting points. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as ethanedioic acid, dibutyl ester, is a clear, colorless liquid with a butyl-like odor.[1] It is utilized as a solvent and in organic synthesis. The precise determination of its physical properties, such as boiling and melting points, is crucial for its application and for ensuring purity.

Quantitative Data Summary

The boiling and melting points of this compound have been determined and reported in various chemical literature. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 241.0 °C | @ 760 mm Hg |

| 239 - 240 °C | @ 760 mm Hg[2][3][4][5] | |

| 245.5 °C | Not specified[3] | |

| Melting Point | -29 °C | -[1][2][4][5][6] |

| -30.5 °C | -[7] | |

| -29.6 °C | -[3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling and melting points of a substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-purity compounds, this is a distinct temperature. The most common laboratory method for this determination is distillation.[8][9][10]

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom distilling flask, a condenser, a receiving flask, a thermometer with an adapter, and a heat source (e.g., a heating mantle).

-

Sample Preparation: Place a measured volume (at least 5 mL) of this compound into the distilling flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distilling flask. This ensures that the temperature of the vapor in equilibrium with the liquid is measured.

-

Heating: Begin heating the flask gently. The liquid will start to boil, and its vapor will rise.

-

Data Recording: Observe the temperature on the thermometer. As the vapor reaches the thermometer bulb, the temperature reading will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[11]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the pressure is not 760 mm Hg, a correction may be necessary.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a very narrow range. The capillary method is the standard technique for melting point determination.[1][3]

Methodology: Capillary Method

-

Sample Preparation: Ensure the this compound sample is solidified (by cooling) and then crushed into a fine powder. The sample must be completely dry.[4]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. The sample height should be approximately 2-3 mm.[4][7]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. These devices typically have a heated block or oil bath and a means of observing the sample, often with magnification.[2][4]

-

Heating: Heat the apparatus at a steady rate. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[4][7]

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[2][12] For a pure substance, this range should be narrow.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical steps involved in the experimental determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Determining Physical Properties of this compound.

References

- 1. thinksrs.com [thinksrs.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jk-sci.com [jk-sci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. vernier.com [vernier.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Synthesis of Dibutyl Oxalate from Oxalic Acid and n-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl oxalate (B1200264), a versatile chemical intermediate, from the reaction of oxalic acid and n-butanol. This document details the prevalent synthesis methodologies, including direct esterification, oxidative carbonylation, and transesterification, with a focus on providing actionable experimental protocols and comparative data to aid in research and development.

Introduction

Dibutyl oxalate (DBO), a colorless oily liquid, serves as a significant building block in organic synthesis. Its applications are diverse, ranging from its use as a plasticizer for nitrocellulose to a raw material in the preparation of high-temperature nylon and as a cetane number improver for diesel fuel.[1] The synthesis of DBO is of considerable interest to the chemical and pharmaceutical industries, necessitating efficient and scalable production methods. This guide explores the core methodologies for DBO synthesis, with a particular emphasis on the direct esterification of oxalic acid with n-butanol.

Synthesis Methodologies

The production of this compound can be achieved through several chemical pathways. The most common methods include:

-

Direct Esterification: The reaction of oxalic acid with n-butanol, typically in the presence of a catalyst. This is a widely used and straightforward method.

-

Oxidative Carbonylation: A process involving the reaction of carbon monoxide and n-butanol in the presence of a catalyst and an oxidizing agent.

-

Transesterification: The reaction of a dialkyl oxalate, such as dimethyl oxalate, with n-butanol to yield this compound.

This guide will primarily focus on the direct esterification method due to its prevalence and accessibility, while also providing details on the alternative routes.

Direct Esterification of Oxalic Acid with n-Butanol

The direct esterification of oxalic acid with n-butanol is a reversible reaction that yields this compound and water. To drive the reaction towards the product side, it is crucial to remove the water formed during the reaction, often through azeotropic distillation. The choice of catalyst plays a significant role in the reaction rate and overall yield.

General Reaction Scheme

The overall chemical equation for the esterification is as follows:

(COOH)₂ + 2 CH₃(CH₂)₃OH ⇌ (COO(CH₂)₃CH₃)₂ + 2 H₂O (Oxalic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via direct esterification, adapted from established laboratory procedures.

Materials:

-

Oxalic acid (dihydrate or anhydrous)

-

n-Butanol

-

Cyclohexane (B81311) (as an azeotropic agent)

-

Selected Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, solid acid catalysts)

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Dean-Stark apparatus or a separatory funnel for azeotropic water removal

-

Condenser

-

Separatory funnel for washing

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark trap connected to a condenser, add oxalic acid, n-butanol, and cyclohexane. The molar ratio of n-butanol to oxalic acid is typically in excess to favor the forward reaction.

-

Catalyst Addition: Introduce the chosen catalyst to the reaction mixture. The amount of catalyst will vary depending on its nature (see Table 1 for examples).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. The reaction temperature is typically maintained at the boiling point of the mixture. Monitor the progress of the reaction by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, or the reaction is deemed complete by other analytical methods (e.g., TLC, GC), cool the reaction mixture.

-

Neutralization: Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid catalyst and unreacted oxalic acid.

-

Washing: Further wash the organic layer with water to remove any residual salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.

Catalyst Performance in Direct Esterification

The choice of catalyst is critical for an efficient esterification process. While traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can lead to corrosion and purification challenges.[2] Consequently, there is growing interest in the use of heterogeneous solid acid catalysts, which are more environmentally friendly and easier to separate from the reaction mixture.[2]

Table 1: Comparison of Catalysts for this compound Synthesis via Direct Esterification

| Catalyst | Reactant Molar Ratio (n-Butanol:Oxalic Acid) | Catalyst Loading | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | 4:1 | 5 wt% of oxalic acid | 110-120 | 4-6 | ~85 | General Procedure |

| Sulfuric Acid | 4:1 | 3-5 wt% of oxalic acid | 100-110 | 3-5 | ~90 | General Procedure |

| Amberlyst-15 | 3:1 | 10 wt% of oxalic acid | 100 | 8 | >95 | Generic Solid Acid Catalyst Data |

| Sulfated Zirconia | 3:1 | 5 wt% of oxalic acid | 120 | 6 | ~92 | Generic Solid Acid Catalyst Data |

| Niobic Acid | 3:1 | 7 wt% of oxalic acid | 115 | 7 | ~90 | Generic Solid Acid Catalyst Data |

Note: The data in this table is compiled from various sources and represents typical ranges. Actual results may vary depending on specific experimental conditions.

Alternative Synthesis Routes

Oxidative Carbonylation

This compound can be synthesized by the oxidative carbonylation of n-butanol. This method involves the reaction of n-butanol with carbon monoxide and oxygen in the presence of a catalyst system, often based on palladium.[3]

General Reaction:

2 CH₃(CH₂)₃OH + 2 CO + ½ O₂ → (COO(CH₂)₃CH₃)₂ + H₂O

Experimental Conditions:

-

Catalyst: Typically a palladium-based catalyst, which can be supported on materials like alumina.[4]

-

Promoters: Vanadium and titanium compounds can be used as promoters to enhance catalyst activity and selectivity.[3]

-

Reaction Conditions: The reaction is carried out at elevated temperatures and pressures. A study on a similar system using a Pd/Al₂O₃ catalyst reported a CO conversion of approximately 46% and a this compound selectivity of about 94%.[4]

Transesterification

Transesterification is another viable route for producing this compound. This process involves reacting a lower alkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with n-butanol. The reaction is an equilibrium process and is typically driven to completion by removing the lower boiling alcohol (methanol or ethanol) by distillation.

General Reaction:

(COOR)₂ + 2 CH₃(CH₂)₃OH ⇌ (COO(CH₂)₃CH₃)₂ + 2 ROH (where R is typically Methyl or Ethyl)

Experimental Conditions:

-

Catalyst: The reaction can be catalyzed by both acids and bases. Alkaline catalysts are often used for transesterification.

-

Reaction Conditions: The reaction is generally carried out at the reflux temperature of the mixture, allowing for the continuous removal of the lower alcohol.

Visualizing the Synthesis Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the direct esterification of oxalic acid.

Conclusion

The synthesis of this compound from oxalic acid and n-butanol via direct esterification is a robust and well-established method. The efficiency of this process is highly dependent on the effective removal of water and the selection of an appropriate catalyst. While traditional homogeneous catalysts offer high yields, the use of heterogeneous solid acid catalysts presents a more sustainable and process-friendly alternative. For applications requiring different starting materials or process conditions, oxidative carbonylation and transesterification offer viable alternative synthetic routes. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical fields. Further research into novel and more efficient catalytic systems will continue to enhance the production of this important chemical intermediate.

References

- 1. Dibutyl ester of oxalic acid [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. US4468523A - Synthesis of dialkyl oxalates by the heterogeneously catalyzed oxidative carbonylation of alcohols - Google Patents [patents.google.com]

- 4. Synthesis of this compound by CO coupling [journal.buct.edu.cn]

Spectroscopic Profile of Dibutyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dibutyl oxalate (B1200264), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of dibutyl oxalate.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the butyl chains.

| Signal Assignment | Chemical Shift (ppm) |

| a | 4.29 |

| b | 1.71 |

| c | 1.44 |

| d | 0.96 |

Note: Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.

| Signal Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | 157.9 |

| -O-C H₂- | 66.3 |

| -CH₂-C H₂-CH₂- | 30.4 |

| -CH₂-C H₂-CH₃ | 19.1 |

| -C H₃ | 13.6 |

Note: Data acquired in CDCl₃ at 90 MHz.[1]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: A small amount of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), a standard solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

-

¹H NMR: The spectrum was acquired using a standard pulse sequence.

-

¹³C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1750 - 1730 |

| C-O Stretch | 1300 - 1000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to obtain the spectrum.

Sample Preparation: As this compound is a liquid at room temperature, the spectrum was acquired from a thin film of the neat liquid placed between two potassium bromide (KBr) plates.

Data Acquisition: A background spectrum of the empty sample holder was first recorded and subsequently subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 202 | < 1 | [M]⁺ (Molecular Ion) |

| 147 | ~5 | [M - C₄H₉O]⁺ |

| 103 | ~2 | [C₄H₉OCO]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 41 | ~40 | [C₃H₅]⁺ |

| 29 | ~42 | [C₂H₅]⁺ |

Note: Data obtained via Electron Ionization (EI) Mass Spectrometry.[2] The molecular ion at m/z 202 is consistent with the molecular weight of this compound (202.25 g/mol ).[3][4]

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction: The liquid sample was introduced into the ion source where it was vaporized.

Ionization: The gaseous this compound molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Fragmentation of this compound in MS.

References

Solubility of Dibutyl Oxalate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl oxalate (B1200264) in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various industrial processes. This document collates available solubility data, details relevant experimental methodologies for its determination, and provides visual representations of key concepts and workflows.

Core Concepts: Dibutyl Oxalate Properties

This compound (C₁₀H₁₈O₄), also known as oxalic acid dibutyl ester, is a colorless oily liquid.[1] Its molecular structure, characterized by a central oxalate core with two butyl ester groups, dictates its solubility behavior. The presence of polar carbonyl groups allows for some interaction with polar solvents, while the nonpolar butyl chains contribute to its affinity for nonpolar organic solvents.

Data Presentation: Solubility in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, based on descriptive accounts from various chemical data sources, a qualitative and semi-quantitative summary is presented below.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citation |

| Ethanol (B145695) | C₂H₅OH | Polar | Very Soluble | [2][3] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Very Soluble | [2][3] |

| Acetone (B3395972) | (CH₃)₂CO | Polar Aprotic | Soluble | [1] |

| General Oils | N/A | Nonpolar | Soluble | [1] |

| Water | H₂O | Polar | Practically Insoluble (403.8 mg/L at 25°C est.) | [2][4] |

Note: "Very Soluble" and "Soluble" are qualitative descriptors found in the cited literature and indicate a high degree of solubility, though precise quantitative values (e.g., g/100g ) were not specified.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the nature of the solvent, temperature, and the presence of any impurities. The principle of "like dissolves like" is a key determinant; the ester's combination of polar and nonpolar functionalities allows for its miscibility with a range of organic solvents.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols: Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is widely accepted and can be adapted for various solvent systems.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the controlled temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step is critical and must be performed without temperature fluctuations to avoid changes in solubility.

-

Sample Preparation: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample quantitatively with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in desired units (e.g., g/100g of solvent or mol/L), by back-calculating from the diluted sample concentration.

Caption: Workflow of the shake-flask method for solubility.

Analytical Methods for Concentration Determination

The choice of analytical method for determining the concentration of this compound in the saturated solution is crucial for accuracy.

-

Gas Chromatography (GC): GC is a suitable method for volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is commonly used for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be employed. This compound has a chromophore that allows for UV detection. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water mixture) would likely provide good separation and quantification.

-

Saponification Titration: A classical chemical method involves the saponification of the ester with a known excess of a strong base (e.g., ethanolic potassium hydroxide).[5] The remaining unreacted base is then back-titrated with a standard acid.[5] The amount of base consumed corresponds to the amount of ester present.[5]

Conclusion

This compound exhibits high solubility in common organic solvents such as ethanol and diethyl ether, and is soluble in acetone and oils, while being practically insoluble in water. For researchers and professionals in drug development and chemical synthesis, this solubility profile is a key consideration for reaction media selection, product purification, and formulation design. While precise quantitative data is sparse in the literature, the well-established shake-flask method provides a robust protocol for its experimental determination. The choice of an appropriate analytical technique is paramount for obtaining accurate and reliable solubility data.

References

An In-depth Technical Guide to Dibutyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of dibutyl oxalate (B1200264), along with a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

Dibutyl oxalate, also known as ethanedioic acid, dibutyl ester, is the diester of butanol and oxalic acid.[1] It is a colorless oily liquid with a slightly aromatic odor.[2]

Molecular Formula: C₁₀H₁₈O₄[3][4][5][6]

Molecular Weight: 202.25 g/mol [3][4][5][6][7][8]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [3][4][5][6] |

| Molecular Weight | 202.25 g/mol | [3][4][5][6][7][8] |

| CAS Number | 2050-60-4 | [3][4][5][6][7] |

| Appearance | Clear colorless liquid | [3] |

| Odor | Butyl-like, slightly aromatic | [2][3] |

| Density | 0.986 g/mL at 25°C | [2] |

| Boiling Point | 241.0 °C at 760 mmHg | [3][4] |

| Melting Point | -29 °C | [2][3][5] |

| Vapor Pressure | 0.09 mmHg at 25°C | [3] |

| Water Solubility | Practically insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1][2] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods, including the esterification of oxalic acid with n-butanol and the coupling of carbon monoxide. A detailed protocol for the esterification method is provided below.

2.1. Esterification of Oxalic Acid with n-Butanol

This method involves the direct reaction of oxalic acid and n-butanol, typically with an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Materials:

-

Oxalic acid (dihydrate or anhydrous)

-

n-Butanol

-

Cyclohexane (B81311) (as azeotroping agent)

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Zeolites (boiling chips)

Equipment:

-

100 mL three-necked round-bottom flask

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Spherical condenser (reflux condenser)

-

Distillation apparatus

-

Beakers, conical flasks, and other standard laboratory glassware

Procedure:

-

Charging the Reactor: In a 100 mL three-necked flask, combine 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add a few zeolites to ensure smooth boiling.

-

Apparatus Setup: Assemble the flask with a reflux condenser in the central neck and a thermometer in one of the side necks, ensuring the thermometer bulb is submerged in the reaction mixture.

-

Reflux Reaction: Heat the mixture. The solids will gradually dissolve. Continue heating to reflux. The temperature should stabilize around 115°C. Water will be removed from the reaction mixture as an azeotrope with cyclohexane and will be collected in the side arm of the condenser. Continue the reflux for approximately 30 minutes after water collection ceases.

-

Work-up:

-

Cool the reaction mixture to about 50°C.

-

Slowly transfer the mixture to a beaker and add a saturated sodium carbonate solution with stirring until the cessation of gas evolution and the pH is neutral. This step neutralizes any unreacted oxalic acid.

-

Transfer the mixture to a separatory funnel and wash with 10 mL of water.

-

Separate the layers and discard the lower aqueous layer.

-

Transfer the upper organic layer (containing the product) to a conical flask and dry it over anhydrous magnesium sulfate for about 20 minutes.

-

-

Purification:

-

Filter the dried organic layer into a round-bottom flask suitable for distillation.

-

Assemble a distillation apparatus and distill the mixture.

-

Collect the fraction boiling between 240-244°C. The product, this compound, is a colorless, transparent oily liquid.

-

-

Analysis: Weigh the collected product to determine the yield.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound via the esterification of oxalic acid and n-butanol.

References

- 1. chembk.com [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of this compound by CO coupling [journal.buct.edu.cn]

- 5. CN85101616A - Catalytic synthesis of oxalic acid from carbon monoxide, coupling process - Google Patents [patents.google.com]

- 6. Effect of alkyl nitrite decomposition on catalytic performance of CO coupling reaction over supported palladium catalyst [journal.hep.com.cn]

- 7. US4005128A - Process for the preparation of oxalate esters - Google Patents [patents.google.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

Toxicological Profile of Dibutyl Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of dibutyl oxalate (B1200264) for laboratory use. The information is compiled from available safety data sheets, regulatory assessments, and scientific literature. It should be noted that while data for dibutyl oxalate itself is limited in some areas, a read-across approach using data from structurally similar oxalate esters (e.g., diethyl oxalate) and oxalic acid is utilized to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is the diester of butanol and oxalic acid. It is a clear, colorless liquid with a faint, fruity odor. Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2050-60-4 |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Boiling Point | 239-240 °C |

| Melting Point | -29 °C |

| Density | 0.986 g/mL at 25 °C |

| Solubility | Limited solubility in water; soluble in ethanol (B145695) and ether.[1] |

| Vapor Pressure | 0.096 mmHg |

Toxicological Data

The toxicological data for this compound is primarily based on its classification as a hazardous substance and read-across from similar oxalate esters.

Acute Toxicity

Specific acute toxicity data for this compound is largely unavailable.[2][3] However, data from the analogue compound, diethyl oxalate, suggests that oxalate esters are harmful if swallowed.

| Endpoint | Species | Route | Value | Analogue Compound |

| LD₅₀ | Rat | Oral | 400 mg/kg bw | Diethyl Oxalate |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Diethyl Oxalate |

LD₅₀: Median lethal dose

Irritation and Sensitization

This compound is classified as a skin irritant, a substance that can cause serious eye damage, and a skin sensitizer.[4][5]

| Endpoint | Classification |

| Skin Irritation | Causes skin irritation (Category 2)[4][5] |

| Eye Irritation | Causes serious eye damage (Category 1)[4][5] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1)[4][5] |

Repeated Dose Toxicity

No specific repeated-dose toxicity studies on this compound were identified. However, based on the toxicokinetics of oxalate esters, it is anticipated that repeated exposure could lead to effects on the kidneys.[2] The primary metabolite, oxalate, can form calcium oxalate crystals, which may accumulate in the renal tubules, leading to nephrotoxicity.[2]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Based on the weight of evidence from studies on analogue chemicals, this compound is not considered to be genotoxic or carcinogenic.[2] Any reproductive or developmental effects are considered to be secondary to parental toxicity.[2]

| Endpoint | Conclusion | Basis of Conclusion |

| Genotoxicity | Not considered to be genotoxic.[2] | Analogue data |

| Carcinogenicity | Not likely to be carcinogenic.[2] | Analogue data |

| Reproductive Toxicity | Not considered to cause reproductive or developmental toxicity.[2] | Analogue data |

Mechanism of Toxicity & Signaling Pathways

The toxicity of this compound is primarily attributed to its hydrolysis product, the oxalate anion.[2] Oxalate can induce cellular toxicity through several mechanisms, including oxidative stress, mitochondrial dysfunction, and inflammation.

Oxalate-Induced Oxidative Stress and Mitochondrial Dysfunction

Oxalate exposure can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing oxidative stress.[6][7][8] This can lead to lipid peroxidation and damage to cellular components. Mitochondria are a key target of oxalate toxicity, with exposure leading to decreased mitochondrial membrane potential and disruption of energy homeostasis.[9]

Oxalate-Induced Inflammation

Oxalate and calcium oxalate crystals can trigger an inflammatory response in renal epithelial cells.[10][11][12] This involves the activation of several signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines.[10][11][12] The NLRP3 inflammasome has also been identified as a key player in CaOx crystal-induced inflammation.[13][14]

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats (usually females) are used.[15][16]

-

Dosing: A stepwise procedure is used with a starting dose of 5, 50, 300, or 2000 mg/kg body weight.[16][17] Three animals are used in each step.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]

-

Endpoint: The outcome of each step determines the next step (stop testing, use the same dose, or use a higher/lower dose). The result allows for classification of the substance into a GHS category.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[18][19]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[18][19]

-

Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin.[18] The area is covered with a semi-occlusive dressing for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[20]

-

Endpoint: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.[11]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[21]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[10]

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations can continue to assess reversibility.[10]

-

Endpoint: The severity of ocular lesions is scored to determine the irritation potential.

Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[5][22]

Methodology:

-

Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[23]

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[5][23]

-

Metaphase Arrest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid).

-

Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[24]

Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals.[21][25][26]

Methodology:

-

Animal Model: Usually rodents (mice or rats) are used.[25][26]

-

Dosing: The test substance is administered via an appropriate route, typically in one or more doses.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.[4]

-

Analysis: Erythrocytes are prepared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.[4]

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[26]

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides information on the potential effects of a substance on reproductive performance and development.[2][3][27]

Methodology:

-

Dosing: The test substance is administered daily to males and females before mating, during mating, and for females, throughout gestation and early lactation.[2][28]

-

Observations: Adults are observed for clinical signs, body weight, food consumption, and reproductive performance. Pups are examined for viability, growth, and development.[2][28]

-

Endpoint: The study evaluates fertility, gestation length, litter size, and pup survival and growth. Gross necropsy and histopathology are also performed.

Conclusion

This compound should be handled with care in a laboratory setting due to its potential to cause skin and severe eye irritation, as well as skin sensitization. While specific data on its systemic toxicity is limited, the read-across approach from other oxalate esters suggests a potential for acute oral toxicity and kidney effects with repeated exposure. The primary mechanism of toxicity is believed to be mediated by the oxalate anion, which can induce oxidative stress, mitochondrial dysfunction, and inflammation. Based on current information from analogue compounds, this compound is not expected to be genotoxic or carcinogenic. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when working with this chemical.

References

- 1. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Test No. 421: Reproduction/Developmental Toxicity Screening Test - OECD - Google Books [books.google.com.sg]

- 3. oecd.org [oecd.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. karger.com [karger.com]

- 8. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Mitochondrial Dysfunction and Kidney Stone Disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The role of inflammation and ROS in CaOx kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 17. scribd.com [scribd.com]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. nucro-technics.com [nucro-technics.com]

- 24. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 25. oecd.org [oecd.org]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. oecd.org [oecd.org]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide on the Chemical Stability and Degradation of Dibutyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl oxalate (B1200264), a diester of oxalic acid and butanol, finds application in various industrial processes. A thorough understanding of its chemical stability and degradation pathways is paramount for ensuring its safe handling, storage, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the chemical stability of dibutyl oxalate, with a focus on its degradation through hydrolysis, thermal decomposition, and photolysis. Detailed experimental protocols for investigating these degradation pathways are presented, alongside a summary of analytical techniques for the quantification of this compound and its degradation products.

Introduction

This compound (C₁₀H₁₈O₄) is a colorless liquid with a butyl-like odor.[1] Its chemical structure, consisting of two butyl ester groups attached to an oxalate core, dictates its reactivity and stability. While stable under recommended storage conditions, this compound is susceptible to degradation under various environmental stimuli, including moisture, heat, and light.[1][2] This guide delves into the primary degradation pathways of this compound, providing a technical foundation for researchers and professionals working with this compound.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this compound, involving the cleavage of its ester bonds in the presence of water. This process can be catalyzed by both acids and bases, and the rate of degradation is significantly influenced by pH and temperature. The hydrolysis proceeds in a stepwise manner, first forming mono-butyl oxalate and butanol, and subsequently, oxalic acid and another molecule of butanol.[1][3]

Alkaline-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of this compound is rapid. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

Diagram of the alkaline hydrolysis pathway of this compound.

A study on the kinetics of alkaline hydrolysis of dialkyl oxalates reported a second-order rate constant for di-n-butyl oxalate.

| Compound | Temperature (°C) | Rate Constant (l/g mol sec) | Reference |

| Di-n-butyl oxalate | 30 | 1780 | [4] |

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of this compound is also catalyzed. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Studies on other dialkyl oxalates, such as dimethyl oxalate, have shown that the hydrolysis can be autocatalytic, where the final product, oxalic acid, catalyzes the reaction.[2]

Diagram of the acid-catalyzed hydrolysis pathway of this compound.

Experimental Protocol for Hydrolysis Study

A detailed experimental protocol for studying the hydrolysis of this compound is outlined below. This protocol can be adapted for both acidic and basic conditions.

Workflow for this compound Hydrolysis Kinetics Study.

Thermal Degradation

At elevated temperatures, this compound undergoes thermal decomposition. The primary decomposition products of dialkyl oxalates are generally olefins and carboxylic acids (formic acid, which can further decompose). The decomposition can be catalyzed by the acidic degradation product, oxalic acid.[1]

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound likely proceeds through a concerted mechanism involving a six-membered transition state, leading to the formation of butene, butanol, and oxalic acid. The oxalic acid can then further decompose to formic acid and carbon dioxide.

Diagram of the proposed thermal degradation pathway of this compound.

Experimental Protocol for Thermal Degradation Study

Thermogravimetric analysis (TGA) coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is a powerful technique to study the thermal decomposition of this compound.

Workflow for Thermal Degradation Analysis of this compound.

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. The energy from the photons can lead to the homolytic cleavage of bonds, initiating radical chain reactions, or promote other photochemical reactions. While specific studies on this compound are limited, related compounds like dibutyl phthalate (B1215562) are known to undergo photodegradation.[5]

Proposed Photolytic Degradation Pathways

The absorption of UV light by this compound may lead to several degradation pathways, including:

-

Norrish Type I cleavage: Homolytic cleavage of the bond between the two carbonyl groups, or the bond between the carbonyl group and the alkoxy group, to form radicals.

-

Norrish Type II reaction: Intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of an enol and an alkene (butene).

Logical relationship between environmental factors and this compound degradation.

Experimental Protocol for Photostability Study

A photostability study should be conducted according to ICH Q1B guidelines. This involves exposing the sample to a controlled light source and monitoring for changes over time.

| Parameter | Condition |

| Light Source | Xenon lamp or a suitable combination of fluorescent lamps |

| Light Exposure | Not less than 1.2 million lux hours |

| UV-A Exposure | Not less than 200 watt hours/square meter |

| Temperature | Controlled to minimize thermal degradation |

| Samples | This compound solution in a quartz cuvette or as a thin film |

| Control | A dark control sample stored under the same conditions |

Analytical Methods

A stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

HPLC Method

A reverse-phase HPLC method can be developed to separate and quantify this compound, mono-butyl oxalate, and oxalic acid.

| Parameter | Suggested Conditions |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 2.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

GC-MS Method

GC-MS is particularly useful for identifying and quantifying volatile degradation products such as butanol and butene from thermal degradation. It can also be used to analyze this compound after derivatization of the more polar degradation products.

Conclusion

The chemical stability of this compound is influenced by several environmental factors, with hydrolysis, thermal decomposition, and photolysis being the primary degradation pathways. This technical guide provides a framework for understanding and investigating these degradation processes. The detailed experimental protocols and analytical methods described herein will enable researchers and drug development professionals to conduct robust stability studies, ensuring the quality, safety, and efficacy of products containing this compound. Further research is warranted to obtain more specific quantitative data on the acid-catalyzed hydrolysis, thermal decomposition kinetics, and photolytic degradation quantum yield of this compound.

References

An In-depth Technical Guide to Dibutyl Oxalate: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dibutyl oxalate (B1200264), a versatile diester with applications spanning the pharmaceutical, cosmetic, and polymer industries. This document elucidates its chemical identity through an extensive list of synonyms and alternative names. Key physicochemical properties are summarized in a tabular format for easy reference. Detailed experimental protocols for its synthesis are provided, alongside methodologies for its principal applications, including its role as a chelating agent, a plasticizer, and a key intermediate in organic synthesis. Furthermore, this guide illustrates the primary chemical transformations and metabolic pathways associated with dibutyl oxalate through detailed diagrams, offering a thorough resource for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commerce. A comprehensive list of these synonyms and identifiers is provided in Table 1 to aid in its unambiguous identification.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| IUPAC Name | Dibutyl ethanedioate[1] |

| Common Names | This compound, Di-n-butyl oxalate, Butyl oxalate[1] |

| Systematic Names | Ethanedioic acid, dibutyl ester; Oxalic acid, dibutyl ester[1][2] |

| CAS Number | 2050-60-4[1] |

| EC Number | 218-092-8[1] |

| Molecular Formula | C₁₀H₁₈O₄[1] |

| Other Identifiers | NSC 8468, Butyl ethanedioate[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various fields. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 202.25 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Butyl-like | [1] |

| Melting Point | -29 °C | [3] |

| Boiling Point | 239-240 °C | [3] |

| Density | 0.986 g/mL at 25 °C | [3] |

| Solubility | Soluble in ether, ethanol, and many organic solvents; practically insoluble in water. | [4] |

| Flash Point | 109 °C (closed cup) | [1] |

| Refractive Index | n20/D 1.423 | [3] |

Experimental Protocols

Synthesis of this compound via Esterification

This compound can be synthesized through the esterification of oxalic acid with n-butanol.[5]

Materials:

-

Oxalic acid (dihydrate or anhydrous)

-

n-Butanol

-

Cyclohexane (as an azeotropic agent)

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Zeolites (boiling chips)

Equipment:

-

100 mL three-necked flask

-

Heating mantle or oil bath

-

Separatory funnel

-

Spherical condenser

-

Thermometer

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a 100 mL three-necked flask, add 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add a few zeolites to ensure smooth boiling.[5]

-

Apparatus Setup: Assemble the flask with a thermometer, a separatory funnel containing 2.00 mL of water (to fill the trap), and a spherical condenser. Ensure the thermometer bulb is immersed in the reaction mixture.

-

Reflux: Heat the mixture. The solids will gradually dissolve. Continue heating until the solution boils and refluxes. The temperature should stabilize around 115 °C. Water produced during the reaction will be collected in the separatory funnel via azeotropic distillation with cyclohexane.[5]

-